sodium;2-hydroxy-2-phenylacetate
Description
Sodium 2-hydroxy-2-phenylacetate (IUPAC: sodium 2-hydroxy-2-phenylacetate), also known as sodium mandelate, is the sodium salt of mandelic acid. Its structure features a hydroxyl group adjacent to the carboxylate moiety on a phenyl-substituted carbon (C₆H₅CH(OH)COO⁻Na⁺). This compound is synthesized via enzymatic hydrolysis of sterically demanding esters (e.g., methyl 2-hydroxy-2-phenylacetate) using biocatalysts or through acid-base reactions involving mandelic acid and sodium hydroxide .
Sodium mandelate has diverse applications:
- Microbial Metabolism: Pseudomonas syringae utilizes mandalate in the β-ketoadipate pathway to degrade lignin-derived aromatic compounds, a capability absent in other pathovars .
- Pharmaceutical Hybrids: The 2-hydroxy-2-phenylacetate moiety is incorporated into umbelliferone derivatives, enhancing monoamine oxidase-B (MAO-B) inhibition (IC₅₀ = 10.32 µM) .
Properties
IUPAC Name |
sodium;2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLHTBMGQEUDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Aqueous-Phase Neutralization
A representative protocol from Ohio State University (OSU) outlines the reaction of 10–15 g mandelic acid with 2.5 g sodium carbonate in 50 mL distilled water. Key steps include:
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Gradual addition of mandelic acid to the carbonate solution under heating (60–80°C)
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Evaporation to dryness using a water bath
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Recrystallization from methanol-acetone (1:10 v/v)
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Vacuum drying at 90°C for 2–3 hours
This method yields sodium mandelate with >95% purity, as verified by anion-exchange titration. Challenges include preventing the formation of acidic double salts, particularly with substituted mandelic acids like 4-ethyl and 2,4-dichloro derivatives.
Solvent-Mediated Approaches
Recent advancements utilize organic solvents to improve yield and crystallinity. A 2025 RSC study demonstrated:
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Solvent system : Cyclopentyl methyl ether (CPME)
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Base : Saturated NaOH solution
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Procedure :
This method achieves 94% purity with reduced energy input compared to aqueous-phase processes.
Enzymatic Dynamic Kinetic Resolution (DKR)
For enantiopure sodium (R)-mandelate production, DKR combines racemase enzymes with chiral resolution agents:
Fed-Batch DKR Protocol
A 2025 scalable process reported:
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Reaction matrix :
| Parameter | Value |
|---|---|
| Temperature | 22–23°C |
| Duration | 96 h |
| Yield | 60.3% |
| Enantiomeric excess | 94.9% (R-isomer) |
Post-reaction processing involves:
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Acidification with 90% H₂SO₄
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Extraction with methanol-methylene chloride (1:2 v/v)
Industrial-Scale Production Methods
Patent CN104230713A details a continuous process adaptable for sodium mandelate synthesis:
High-Pressure Reactor System
| Stage | Parameters |
|---|---|
| Reaction | 8 h dwell time |
| Acidification | 70% H₂SO₄ |
| Solvent extraction | MeOH:DCM (1:2.5) |
| Yield | 92–95% |
This method reduces production costs by 40% compared to batch processes through energy-efficient heating and continuous phase separation.
Comparative Analysis of Methods
Table 1: Method Comparison for Sodium Mandelate Synthesis
| Method | Yield (%) | Purity (%) | ee (%) | Energy (kWh/kg) |
|---|---|---|---|---|
| Aqueous neutralization | 85 | 95 | N/A | 12.4 |
| CPME-mediated | 89 | 94 | N/A | 8.7 |
| Enzymatic DKR | 60.3 | 94 | 94.9 | 15.2 |
| Industrial | 95 | 97 | N/A | 6.8 |
Key findings:
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Industrial methods optimize yield and energy use but lack enantiocontrol
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DKR enables chiral purity at the expense of yield and operational complexity
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Solvent-mediated approaches balance environmental and economic factors
Quality Control and Characterization
Critical analytical methods include:
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Detects acidic double salts (deviation >5% from theoretical base equivalence)
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-
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Column: Chiralpak IC-3 (4.6 × 250 mm)
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Mobile phase: Hexane:IPA:TFA (90:10:0.1)
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Retention times: 8.4 min (R), 9.7 min (S)
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-
XRD crystallography :
Challenges and Optimization Strategies
Acidic Double Salt Formation
Occurs when:
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Using substituted mandelic acids (e.g., 2,4-dichloro derivatives)
Mitigation approaches:
Racemization During Processing
Thermal degradation above 100°C causes:
Solutions:
Emerging Technologies
Microwave-Assisted Synthesis
Pilot studies show:
Scientific Research Applications
Sodium 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in the formulation of certain medications, particularly those targeting bacterial infections.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-phenylacetate involves its interaction with cellular components, leading to various biochemical effects. It primarily targets bacterial cell walls, disrupting their integrity and leading to cell lysis. The compound also interferes with metabolic pathways, inhibiting the growth and proliferation of bacteria .
Comparison with Similar Compounds
Sodium Mandelate :
Sodium Phenylacetate :
Discussion of Contradictory Findings
PA’s divergent effects in AML versus breast cancer models highlight cell-type specificity. While PA fails to inhibit AML proliferation , it shows efficacy in breast cancer via Bcl-2 modulation . Structural differences (hydroxyl group absence) may limit PA’s interaction with myeloid targets.
Q & A
Basic: What synthetic methodologies are recommended for sodium 2-hydroxy-2-phenylacetate, and how do reaction conditions influence yield and purity?
Answer:
Sodium 2-hydroxy-2-phenylacetate (mandelic acid sodium salt) is typically synthesized via esterification of mandelic acid followed by alkaline hydrolysis. For example, mandelic acid can be reacted with methanol to form methyl mandelate, which is then saponified using sodium hydroxide to yield the sodium salt. Reaction conditions such as pH (optimized at ~12–13), temperature (controlled at 60–80°C), and reaction time (4–6 hours) significantly impact yield and purity. Impurities like unreacted starting materials or byproducts (e.g., 2-phenylacetic acid derivatives) can be minimized by using stoichiometric excess of sodium hydroxide and inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) ensures >99% purity, as validated by HPLC .
Advanced: How can researchers address contradictory reports on the cytotoxic efficacy of sodium 2-hydroxy-2-phenylacetate in different cancer models?
Answer:
Discrepancies in cytotoxicity data often arise from variations in cell line specificity, drug concentration ranges, and experimental endpoints. For example, prostate cancer cells (e.g., PC3) show dose-dependent growth inhibition at 5–20 mM concentrations, while breast cancer models (e.g., MCF-7) may require higher doses due to differences in drug uptake or metabolic resistance . To resolve contradictions:
- Dose-response profiling : Use a wide concentration range (1–50 mM) and multiple assays (MTT, clonogenic, apoptosis markers).
- Mechanistic validation : Assess molecular targets (e.g., TGF-β2 suppression, urokinase plasminogen activator activity) to confirm on-target effects .
- Combination studies : Test synergies with agents like suramin to overcome resistance thresholds .
Basic: What spectroscopic techniques are optimal for characterizing sodium 2-hydroxy-2-phenylacetate, and which structural features do they confirm?
Answer:
- NMR :
- ¹H NMR (D₂O) : Aromatic protons (δ 7.2–7.5 ppm, multiplet), hydroxyl proton (δ 5.1 ppm, broad singlet), and CH(OH)COO⁻ (δ 4.8 ppm, singlet) confirm the α-hydroxy-carboxylate structure .
- ¹³C NMR : Carboxylate carbon (δ 178 ppm), hydroxyl-bearing carbon (δ 72 ppm), and aromatic carbons (δ 125–140 ppm) .
- IR : Strong absorption at 3200–3500 cm⁻¹ (O-H stretch) and 1580 cm⁻¹ (carboxylate C=O) .
- HPLC-MS : ESI-MS in negative mode shows [M-Na]⁻ at m/z 151.04 (C₈H₇O₃⁻) .
Advanced: What molecular mechanisms underpin the antineoplastic activity of sodium 2-hydroxy-2-phenylacetate, and how do they vary with concentration?
Answer:
At therapeutic concentrations (5–20 mM):
- Gene modulation : Downregulates TGF-β2 (linked to tumor immunosuppression) and upregulates MHC class I (enhancing immune recognition) .
- Proteolytic inhibition : Reduces urokinase plasminogen activator (uPA) activity by 60–80%, limiting metastasis .
- Dose-dependent effects : Lower doses (1–5 mM) induce cytostasis, while higher doses (>10 mM) trigger apoptosis via ROS-mediated pathways . Advanced studies should combine transcriptomic profiling (RNA-seq) and proteomics to map concentration-specific pathways.
Basic: How should sodium 2-hydroxy-2-phenylacetate be stored and handled to ensure stability in experimental settings?
Answer:
- Storage : Keep in airtight, light-resistant containers under anhydrous conditions (humidity <10%) at 4°C. Aqueous solutions are stable for ≤72 hours at 4°C but degrade via oxidation at room temperature .
- Handling : Use gloves and eye protection; avoid inhalation (particulate matter may irritate respiratory tracts). For spills, neutralize with 5% acetic acid before disposal .
Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis of sodium (R)- or (S)-2-hydroxy-2-phenylacetate?
Answer:
- Chiral resolution : Use (R)-(-)-α-methoxyphenylacetic acid as a chiral derivatizing agent. React with racemic mandelic acid, then separate diastereomers via preparative HPLC (Chiralpak® IA column, hexane/isopropanol 85:15) .
- Asymmetric catalysis : Employ Sharpless epoxidation or enzymatic reduction (e.g., Candida antarctica lipase B) for >90% enantiomeric excess (ee) . Validate purity via polarimetry ([α]D²⁵ = ±34.5°) or chiral GC (β-cyclodextrin column) .
Basic: What analytical methods validate the absence of toxic impurities (e.g., heavy metals) in sodium 2-hydroxy-2-phenylacetate batches?
Answer:
- ICP-MS : Detects trace metals (e.g., Pb, As) at <1 ppm thresholds .
- HPLC-UV : Quantifies organic impurities (e.g., phenylacetic acid) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
- Karl Fischer titration : Ensures water content <0.5% to prevent hydrolysis .
Advanced: How can computational modeling optimize sodium 2-hydroxy-2-phenylacetate’s pharmacokinetic profile for in vivo studies?
Answer:
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (50–60%) due to high hydrophilicity (LogP = -0.8).
- Docking studies : Simulate interactions with uPA (PDB ID: 1LMW) to identify structural analogs with improved binding affinity .
- MD simulations : Model sodium salt dissociation in physiological buffers to optimize dosing intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
